
N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups including an ethoxyphenyl group, a methyl group, and a pyridinylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonamide core: The initial step involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 4-ethoxyaniline under acidic conditions to form the corresponding sulfonamide intermediate.
Reduction of the nitro group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling with pyridinylpiperazine: The final step involves the coupling of the amine intermediate with 4-pyridin-2-ylpiperazine-1-carbonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating bacterial infections, cancer, and neurological disorders.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of sulfonamide-based drugs and their interactions with enzymes and receptors.
Chemical Biology: The compound is utilized in chemical biology to investigate the structure-activity relationships of sulfonamide derivatives and their effects on cellular processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the synthesis of advanced polymers and catalysts.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s piperazine moiety can interact with neurotransmitter receptors, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide: Lacks the pyridinylpiperazine moiety, resulting in different biological activity.
4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide: Lacks the ethoxyphenyl group, affecting its interaction with biological targets.
N-(4-ethoxyphenyl)-4-methyl-3-(4-piperazine-1-carbonyl)benzenesulfonamide: Lacks the pyridinyl group, altering its pharmacological properties.
Uniqueness
N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide is unique due to the presence of both the ethoxyphenyl and pyridinylpiperazine moieties, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups allows for specific interactions with a wide range of molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
属性
分子式 |
C25H28N4O4S |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C25H28N4O4S/c1-3-33-21-10-8-20(9-11-21)27-34(31,32)22-12-7-19(2)23(18-22)25(30)29-16-14-28(15-17-29)24-6-4-5-13-26-24/h4-13,18,27H,3,14-17H2,1-2H3 |
InChI 键 |
LOKQVYXEFOLCNI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


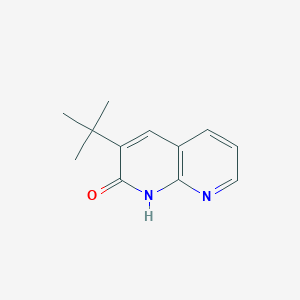

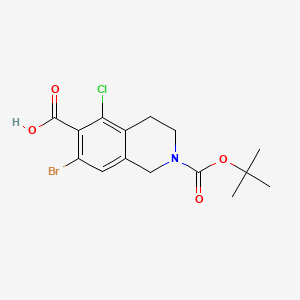
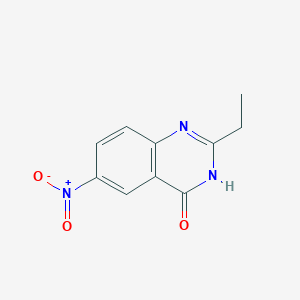

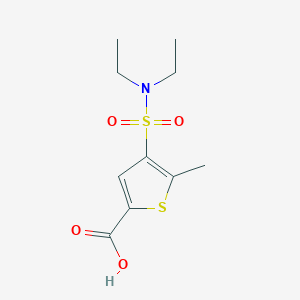

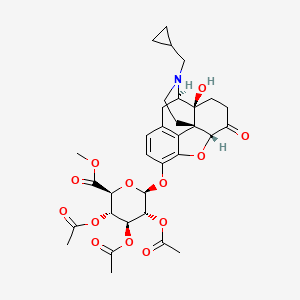

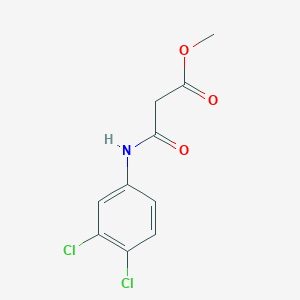
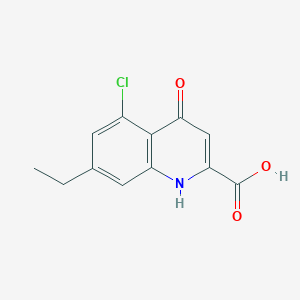
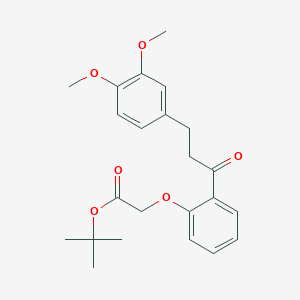

![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)
